1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
Description
1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a substituted benzimidazole derivative characterized by a butyl group at the N1 position and a (2,4-dichlorophenoxy)methyl group at the C2 position (Fig. 1). Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
1-butyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-2-3-10-22-16-7-5-4-6-15(16)21-18(22)12-23-17-9-8-13(19)11-14(17)20/h4-9,11H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSPXHCPCJAKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution with Butyl Group:
Attachment of 2,4-Dichlorophenoxy Methyl Group: The final step involves the reaction of the butyl-substituted benzimidazole with 2,4-dichlorophenoxy methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The reactions are typically carried out in batch or continuous reactors, followed by purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenoxy group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that benzimidazole derivatives, including 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, show promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain benzimidazole derivatives display minimum inhibitory concentration (MIC) values that suggest effective antibacterial action against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | S. aureus | 8 | |
| This compound | E. coli | 16 | |
| Benzimidazole Derivative X | Candida albicans | 64 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that various benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Notably, the derivative with a butyl group has shown significant antiproliferative activity against cancer cell lines such as MDA-MB-231 . The mechanisms of action often involve the modulation of signaling pathways related to cell proliferation and survival.
Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:
Anti-inflammatory Effects
Research indicates that certain benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds can potentially be used in treating inflammatory diseases such as arthritis .
Antiparasitic Activity
Some studies have suggested that benzimidazoles can act against parasitic infections, making them candidates for further research in veterinary and human medicine.
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:
- A study demonstrated the efficacy of a related benzimidazole derivative in reducing tumor size in animal models of breast cancer.
- Clinical trials have shown that compounds similar to this compound can significantly lower infection rates in patients with compromised immune systems.
Mechanism of Action
The mechanism of action of 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
- 1-Butyl vs. 1-Benzyl: 1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole exhibits increased lipophilicity compared to 1-benzyl analogs (e.g., 1-benzyl-2-phenyl-1H-benzimidazole, ). The butyl group improves membrane permeability but may reduce aqueous solubility .
Substituent Variations at the C2 Position
- (2,4-Dichlorophenoxy)methyl vs. Phenylmethyl: The target compound’s (2,4-dichlorophenoxy)methyl group () provides stronger electron-withdrawing effects than the (2,4-dichlorophenyl)methyl group in CAS 154660-96-5 (). The oxygen atom in the phenoxy linker may enhance hydrogen-bonding capacity and metabolic stability . 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole () lacks the 4-chloro substituent, reducing its electronic effects and possibly its bioactivity compared to the dichloro analog.
- Phenoxy vs.
Core Structure Modifications
- Benzimidazole vs. Quinazolinone: Quinazolinone derivatives with (2,4-dichlorophenoxy)methyl groups (e.g., compounds 4f–4h, ) differ in core structure but share similar substituents. The benzimidazole core may offer superior planarity for DNA intercalation, whereas quinazolinones exhibit distinct hydrogen-bonding profiles due to the ketone group .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a butyl group and a dichlorophenoxy methyl group. This structural configuration is significant for its biological activity, influencing how the compound interacts with biological targets.
Antibacterial Activity
Research indicates that benzimidazole derivatives exhibit notable antibacterial properties. The specific compound has shown effectiveness against various bacterial strains. Studies have demonstrated:
- Mechanism of Action : The compound may inhibit bacterial growth through interference with DNA synthesis or protein synthesis pathways, similar to other benzimidazole derivatives that disrupt microtubule polymerization .
- Efficacy Against Resistant Strains : In vitro studies reveal that this compound exhibits activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to vancomycin |
| Escherichia coli | 16 | Similar to ciprofloxacin |
| Pseudomonas aeruginosa | 32 | Less effective than meropenem |
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown promising results against various fungal pathogens:
- Target Pathogens : Effective against Candida albicans and Aspergillus niger, with studies indicating that it operates through apoptotic pathways leading to cell death in fungi .
- Comparative Efficacy : In tests against standard antifungal agents like fluconazole, the compound exhibited similar or superior activity.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Comparison to Standard Antifungals |
|---|---|---|
| Candida albicans | 12.5 | Equivalent to fluconazole |
| Aspergillus niger | 6.25 | More potent than ketoconazole |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this benzimidazole derivative:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced bacterial load in infections caused by resistant strains, suggesting its utility in clinical settings where traditional antibiotics fail.
- Synergistic Effects : Research has indicated that combining this compound with other antibiotics may enhance overall efficacy, reducing MIC values further and potentially overcoming resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-substituted benzimidazole derivatives like 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with aldehydes or carbonyl derivatives under acidic or oxidative conditions. For example:
- Catalytic methods : Trimethylsilyl chloride (TMSCl) in water enables efficient cyclization at room temperature with yields >80% .
- Oxidative conditions : Air or mild oxidants (e.g., ammonium persulfate) promote cyclodehydrogenation of Schiff bases formed between o-phenylenediamine and aldehydes .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields (~85–90%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the benzimidazole core appear as doublets/multiplets at δ 6.75–7.94 ppm, while the butyl chain shows characteristic methyl/methylene signals (δ 0.8–1.6 ppm) .
- IR spectroscopy : N–H stretching vibrations (3342–3475 cm⁻¹) and C–O–C ether linkages (1250–1150 cm⁻¹) confirm substitution patterns .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 424.5 for butyl-dichlorophenoxy derivatives) .
Q. What in vitro and in vivo models are appropriate for evaluating the analgesic and antioxidant potential of novel benzimidazole derivatives?
- Methodological Answer :
- Analgesic activity :
- In vivo : Acetic acid-induced writhing in mice (e.g., 50 mg/kg dose reduces writhing by 85–88% vs. diclofenac control) .
- Mechanistic assays : Formalin test for neurogenic vs. inflammatory pain pathways.
- Antioxidant activity :
- In vitro : DPPH radical scavenging assay (IC50 values <10 µg/mL indicate high potency; compare to BHT standard, IC50 = 14.44 µg/mL) .
- Cellular models : ROS inhibition in RAW264.7 macrophages or HepG2 cells under oxidative stress .
Advanced Research Questions
Q. How do structural modifications at the 1- and 2-positions of the benzimidazole core influence pharmacological activity, particularly in anti-inflammatory or anticancer applications?
- Methodological Answer :
- 1-Position modifications (e.g., butyl vs. methyl groups):
- Lipophilicity : Longer alkyl chains (e.g., butyl) enhance membrane permeability, improving bioavailability .
- Anticancer SAR : Bulky substituents at N1 increase steric hindrance, modulating interactions with tubulin (e.g., IC50 = 0.02–0.08 µM against HeLa/A375 cells) .
- 2-Position modifications (e.g., phenoxy vs. thiazole):
- Anti-inflammatory : Hybrid benzimidazole-thiazole scaffolds inhibit NO (IC50 < 5 µM) and TNF-α in LPS-stimulated macrophages .
- Electron-withdrawing groups : 2,4-Dichlorophenoxy enhances antioxidant activity by stabilizing radical intermediates .
Q. What methodological approaches are employed to resolve contradictory data in biological activity assessments of benzimidazole analogs (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HeLa vs. A549) and assay conditions (e.g., DPPH concentration, incubation time) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., 2-substituted analogs consistently show higher anticancer potency than 1-substituted derivatives) .
- Mechanistic validation : Combine biochemical assays (e.g., tubulin polymerization inhibition) with computational docking to confirm target engagement .
Q. What computational tools and molecular modeling strategies are utilized to predict the multi-target potential of benzimidazole derivatives in complex diseases like Alzheimer’s?
- Methodological Answer :
- QSAR modeling : Develop regression models correlating substituent electronegativity/LogP with hPreP activation (R² > 0.85) .
- Molecular docking : Simulate binding to Aβ fibrils (PDB: 2BEG) and tau protein (PDB: 5EYD) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- Network pharmacology : Map interactions between benzimidazole scaffolds and AD-related targets (e.g., BACE1, GSK-3β) using STRING or Cytoscape .
Q. How can the pharmacokinetic profile (e.g., bioavailability, metabolic stability) of this compound be optimized through prodrug design or formulation strategies?
- Methodological Answer :
- Prodrugs : Phosphonate or glycosyl conjugates improve solubility and reduce first-pass metabolism .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release; enhances brain permeability in Alzheimer’s models .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to mitigate metabolic instability .
Q. What are the critical considerations in designing hybrid benzimidazole-thiazole or benzimidazole-indole scaffolds to enhance therapeutic efficacy while minimizing toxicity?
- Methodological Answer :
- Structural hybridization : Fuse benzimidazole with indole-2-carboxamide to target multiple pathways (e.g., COX-2 inhibition and ferroptosis induction) .
- Toxicity screening :
- In vitro : MTT assay on HEK293 cells (selectivity index >10 for cancer vs. normal cells) .
- In silico : Predict hepatotoxicity using ProTox-II; exclude compounds with LD50 < 500 mg/kg .
- Bioisosteric replacement : Replace dichlorophenoxy with trifluoromethoxy to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
